1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16396337
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClN3O |
|---|---|
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 1-(furan-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N3O.ClH/c1-10(2)15-9-11(7-14-15)6-13-8-12-4-3-5-16-12;/h3-5,7,9-10,13H,6,8H2,1-2H3;1H |
| Standard InChI Key | QFNVXZXTYRYIIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)CNCC2=CC=CO2.Cl |
Introduction
Synthesis
The synthesis of such compounds typically involves the reaction of a pyrazole derivative with a furyl-containing reagent. For example, N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine can be synthesized by reacting 1-isopropyl-1H-pyrazol-4-amine with 2-furylmethanol or similar derivatives. A similar approach could be applied to synthesize 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine, potentially involving aminomethylation reactions.
Potential Applications
Pyrazole derivatives are explored for their roles in medicinal chemistry, particularly in developing new pharmaceuticals targeting diseases like cancer or inflammatory disorders. The unique structure of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine may offer novel mechanisms for therapeutic intervention, although specific research findings are not available.
Related Compounds and Their Applications
-
N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine: This compound is known for its potential pharmacological properties and is related to other pyrazole derivatives with diverse biological activities.
-
N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine: This compound shares a similar pyrazole core but with an ethanamine moiety instead of a furyl group .
-
(4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds: These compounds are explored for their therapeutic potential, including inhibition of 11β-hydroxysteroid dehydrogenase type 1 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume